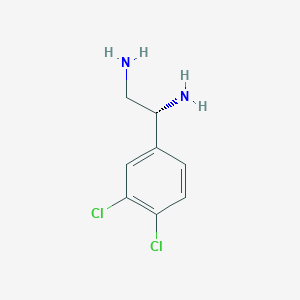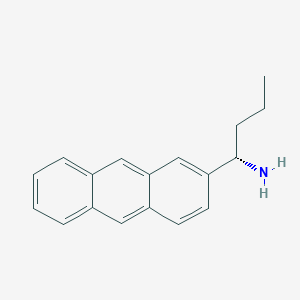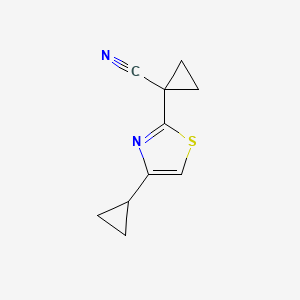
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitrile group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography to obtain the (3S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 3-Nitro-3-(3-chloro-2-methylphenyl)propanenitrile.
Reduction: 3-Amino-3-(3-chloro-2-methylphenyl)propanamine.
Substitution: 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of nitriles with biological systems.
Industrial Applications: It may be used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- 3-Amino-3-(3-chloro-2-methylphenyl)propanoic acid
- 3-Amino-3-(3-chloro-2-methylphenyl)propanol
Comparison:
Chirality: The (3S)-enantiomer may exhibit different biological activity compared to the (3R)-enantiomer due to its specific three-dimensional arrangement.
Functional Groups: The presence of different functional groups (e.g., carboxylic acid, alcohol) in similar compounds can lead to variations in reactivity and application.
Uniqueness: The combination of the amino, chloro, and nitrile groups in (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
KKUMWOWBNUYRBG-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)[C@H](CC#N)N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)



![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)






![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
